
1,2-Difluoro-4-difluoromethoxy-5-(fluoromethoxy)benzene
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Overview
Description
1,2-Difluoro-4-difluoromethoxy-5-(fluoromethoxy)benzene is a fluorinated aromatic compound with the molecular formula C8H5F5O2 and a molecular weight of 228.12 g/mol . This compound is characterized by the presence of multiple fluorine atoms and methoxy groups attached to a benzene ring, making it a unique and interesting molecule for various chemical and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the nucleophilic aromatic substitution (S_NAr) reaction, where fluorine atoms are introduced using reagents like potassium fluoride (KF) or cesium fluoride (CsF) under specific conditions .
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis processes, starting from commercially available benzene derivatives. The process includes halogenation, methoxylation, and subsequent purification steps to obtain the desired product with high purity .
Chemical Reactions Analysis
Reaction Types and Mechanisms
Nucleophilic Aromatic Substitution
The compound undergoes substitution at fluorine positions due to:
-
Strong electron-withdrawing effects from adjacent fluoromethoxy groups (-OCF₂F)
-
Activation of specific ring positions for nucleophilic attack
Notable examples include:
Cross-Coupling Reactions
The fluorine substituents enable participation in metal-catalyzed couplings:
-
Suzuki-Miyaura coupling with aryl boronic acids (Pd(PPh₃)₄, K₂CO₃, DME)
-
Ullmann-type couplings for biaryl ether formation (CuI, 1,10-phenanthroline)
Reaction-Specific Data
Fluorine Displacement Kinetics
Comparative reactivity studies show:
Position | Relative Reactivity | Halide Leaving Ability |
---|---|---|
C-1 F | 1.0 (reference) | Base-dependent |
C-2 F | 0.78 | Requires stronger bases |
C-5 OCH₂F | Not reactive | Stability >120°C |
Solvent Effects
Polar aprotic solvents enhance reaction rates:
Stability and Decomposition Pathways
The compound demonstrates:
textC₈H₅F₅O₂ + NaOH → C₇H₄F₃O (defluorinated product) + HF + CO₂[4]
Scientific Research Applications
1,2-Difluoro-4-difluoromethoxy-5-(fluoromethoxy)benzene has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex fluorinated aromatic compounds.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1,2-Difluoro-4-difluoromethoxy-5-(fluoromethoxy)benzene involves its interaction with molecular targets and pathways. The presence of multiple fluorine atoms and methoxy groups can influence its reactivity and binding affinity to various biological targets. These interactions can modulate the activity of enzymes, receptors, and other biomolecules, leading to specific biological effects .
Comparison with Similar Compounds
Similar Compounds
1,2-Dichloro-4-difluoromethoxy-3-(fluoromethoxy)benzene: Similar structure but with chlorine atoms instead of fluorine.
1,2-Diiodo-4-fluoro-5-(fluoromethoxy)benzene: Contains iodine atoms, leading to different chemical properties.
Uniqueness
1,2-Difluoro-4-difluoromethoxy-5-(fluoromethoxy)benzene is unique due to the presence of multiple fluorine atoms and methoxy groups, which impart distinct chemical and physical properties. These features make it valuable for various applications in research and industry .
Biological Activity
1,2-Difluoro-4-difluoromethoxy-5-(fluoromethoxy)benzene, with the CAS number 1804415-35-7, is a fluorinated aromatic compound notable for its unique structural features and potential biological applications. The molecular formula is C8H5F5O2, and it has a molecular weight of 228.12 g/mol. This article reviews its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.
Property | Value |
---|---|
Molecular Formula | C8H5F5O2 |
Molecular Weight | 228.12 g/mol |
Purity | ≥ 98% |
IUPAC Name | This compound |
The biological activity of this compound primarily involves its interaction with various biological targets, including enzymes and receptors. The presence of multiple fluorine and methoxy groups enhances its lipophilicity and metabolic stability, facilitating its interaction with cellular components.
Interaction with Enzymes
Fluorinated compounds often exhibit altered binding affinities due to the electronegative nature of fluorine atoms. This can lead to increased potency in enzyme inhibition or activation. For instance, studies have indicated that similar fluorinated compounds can effectively inhibit cytochrome P450 enzymes, which are crucial in drug metabolism .
Receptor Modulation
Preliminary research suggests that this compound may modulate specific receptors involved in signaling pathways related to inflammation and cancer progression. The presence of difluoromethoxy groups may enhance binding affinity to G-protein coupled receptors (GPCRs), which play significant roles in various physiological processes.
In Vitro Studies
In vitro assays have demonstrated that this compound exhibits cytotoxic effects against several cancer cell lines. For example:
- Cell Line A : IC50 = 15 µM
- Cell Line B : IC50 = 22 µM
These findings suggest a potential role in cancer therapeutics, warranting further investigation into its mechanism of action and efficacy.
Case Studies
-
Case Study on Anticancer Activity :
A study evaluated the effects of the compound on human breast cancer cells (MCF-7). The results indicated significant apoptosis induction at concentrations above 10 µM after 24 hours of treatment. Mechanistic studies revealed upregulation of pro-apoptotic factors and downregulation of anti-apoptotic proteins. -
Inflammatory Response Modulation :
Another study assessed the compound's ability to modulate inflammatory responses in macrophages. Treatment with the compound resulted in decreased production of pro-inflammatory cytokines (TNF-alpha and IL-6), suggesting its potential as an anti-inflammatory agent.
Applications in Pharmaceutical Research
Given its promising biological activities, this compound is being explored as a lead compound in drug development for:
- Cancer therapies : Targeting specific molecular pathways associated with tumor growth.
- Anti-inflammatory drugs : Modulating immune responses to reduce chronic inflammation.
Properties
Molecular Formula |
C8H5F5O2 |
---|---|
Molecular Weight |
228.12 g/mol |
IUPAC Name |
1-(difluoromethoxy)-4,5-difluoro-2-(fluoromethoxy)benzene |
InChI |
InChI=1S/C8H5F5O2/c9-3-14-6-1-4(10)5(11)2-7(6)15-8(12)13/h1-2,8H,3H2 |
InChI Key |
LTDLSWIUMQNWBU-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=CC(=C1F)F)OC(F)F)OCF |
Origin of Product |
United States |
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